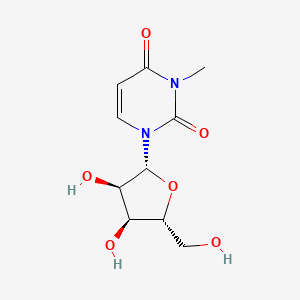

3-Metil-uridina

Descripción general

Descripción

Es un nucleósido de pirimidina que se encuentra como una modificación de ARN en varios organismos, incluidos arqueas, eubacterias y eucariotas . Este compuesto juega un papel significativo en la integridad estructural y funcional del ARN ribosómico.

Aplicaciones Científicas De Investigación

N3-Metil-uridina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de análogos de ácidos nucleicos.

Biología: Desempeña un papel en el estudio de las modificaciones de ARN y sus efectos en la expresión genética.

Medicina: Investigado por sus posibles aplicaciones terapéuticas, particularmente en la investigación antiviral y contra el cáncer.

Industria: Utilizado en la producción de nucleósidos modificados para investigación y fines farmacéuticos

Mecanismo De Acción

N3-Metil-uridina ejerce sus efectos principalmente a través de su incorporación al ARN. La metilación en la posición N3 puede influir en la estructura secundaria y la estabilidad del ARN. Esta modificación puede afectar la interacción del ARN con proteínas y otras moléculas, lo que influye en varios procesos biológicos como la traducción y el empalme .

Compuestos similares:

5-Metil-uridina: Otro derivado de uridina metilado, pero con el grupo metilo en la posición 5.

3-Metil-pseudouridina: Un compuesto similar con una configuración estructural diferente.

Comparación:

Nthis compound vs. 5-Metil-uridina: Si bien ambos compuestos son derivados de uridina metilados, la posición del grupo metilo afecta significativamente sus funciones biológicas e interacciones.

Nthis compound vs. 3-Metil-pseudouridina: Ambos compuestos tienen un grupo metilo en la posición N3, pero 3-Metil-pseudouridina tiene una estructura de base diferente, lo que lleva a funciones e interacciones biológicas distintas.

Nthis compound destaca por su posición única de metilación y sus funciones específicas en la modificación y estabilidad del ARN.

Análisis Bioquímico

Biochemical Properties

The biochemical role of 3-Methyluridine is primarily as a modification in RNA . It interacts with various enzymes, proteins, and other biomolecules during the process of RNA modification. The exact nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

3-Methyluridine, as an RNA modification, can influence various cellular processes. It may affect cell function by influencing the structure and function of RNA molecules, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Methyluridine primarily involves its role as an RNA modification . It can bind to RNA molecules and alter their structure and function. This can lead to changes in gene expression and can influence the activity of enzymes and other proteins.

Metabolic Pathways

3-Methyluridine is involved in the metabolic pathway of RNA modification It interacts with various enzymes during this process

Subcellular Localization

As an RNA modification, 3-Methyluridine is found in various subcellular locations where RNA molecules are present . Its localization can influence its activity and function.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N3-Metil-uridina típicamente implica la metilación de la uridina en la posición N3. Un método común incluye el uso de yoduro de metilo como agente metilante en presencia de una base como el hidruro de sodio . La reacción se lleva a cabo en un solvente aprótico como la dimetilformamida a temperaturas elevadas para facilitar el proceso de metilación.

Métodos de producción industrial: La producción industrial de Nthis compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se emplean técnicas avanzadas como la cromatografía para purificar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: N3-Metil-uridina puede experimentar diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno en solución acuosa.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nucleófilos como tioles o aminas en presencia de una base.

Productos principales:

Oxidación: Formación de derivados de uridina con grupos funcionales oxidados.

Reducción: Formación de derivados de uridina reducidos.

Sustitución: Formación de derivados de uridina sustituidos con varios grupos funcionales.

Propiedades

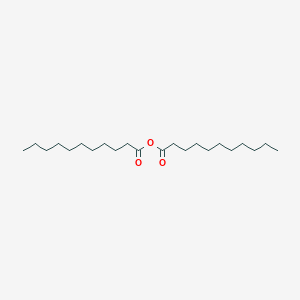

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQUILVPBZEHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862844 | |

| Record name | 3-Methyl-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methyluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-69-4 | |

| Record name | 3-Methyluridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-methyluridine?

A1: The molecular formula of 3-methyluridine is C10H14N2O6, and its molecular weight is 258.23 g/mol. []

Q2: What is the typical conformation of 3-methyluridine in the solid state?

A2: X-ray crystallography studies have shown that 3-methyluridine adopts a conformation with a C(2')-endo ribofuranose pucker and an anti glycosidic conformation. []

Q3: What spectroscopic techniques are commonly used to characterize 3-methyluridine?

A3: Researchers utilize UV, NMR, and mass spectrometry to characterize 3-methyluridine and its derivatives. [, , , , , ]

Q4: Are there any specific details about its NMR spectra?

A4: Carbon-13 NMR spectroscopy has been particularly useful in studying the methylation of RNA and identifying 3-methyluridine as a product. []

Q5: Where is 3-methyluridine found naturally?

A5: 3-Methyluridine is a naturally occurring modified nucleoside found in biological fluids like human urine. [, ] It is also present in various RNA molecules, including tRNA, rRNA, and mRNA across different organisms. [, , , ]

Q6: What is the function of 3-methyluridine in RNA?

A6: While the precise function of 3-methyluridine in mRNA is still under investigation, research suggests it may play a role in regulating the stability and translation of messenger RNAs. [] In ribosomal RNA, 3-methyluridine is found in specific locations and its methylation can be influenced by the presence of other nearby modifications. [] Additionally, in tRNA, 3-methyluridine is a substrate for further deamination to 3-methylpseudouridine, highlighting its role as an intermediate in RNA modification pathways. []

Q7: How does the presence of 3-methyluridine affect the stability of RNA structures?

A7: Research shows 3-methyluridine can destabilize certain RNA structures. For instance, it disrupts the formation of U•A-T-rich RNA•DNA-DNA triple helices by interfering with Hoogsteen interactions. [, ] In contrast, other modifications like 2'-O-methylation have minimal destabilizing effects. []

Q8: Does 3-methyluridine interact with any specific enzymes?

A8: Yes, 3-methyluridine can interact with enzymes involved in RNA modification. For instance, in the case of C to U RNA editing in tRNA, methylation of cytosine 32 to 3-methylcytosine is a prerequisite, followed by deamination to form 3-methyluridine. This process requires the coordinated activity of the m3C methyltransferase (TbTRM140) and the A to I editing deaminase (TbADAT2/3). These enzymes further act on 3-methyluridine to form 3-methylpseudouridine. []

Q9: Does 3-methyluridine influence the activity of RNA-dependent RNA polymerase (RdRp) in viruses like SARS-CoV-2?

A9: Yes, 3-methyluridine strongly inhibits the activity of SARS-CoV-2 RdRp. It acts as a roadblock during RNA synthesis, preventing further nucleotide incorporation. []

Q10: Are there any studies linking 3-methyluridine levels to specific diseases?

A10: Yes, research has shown altered levels of 3-methyluridine in the serum of patients with colorectal cancer compared to healthy individuals and those with colorectal adenomas. [] This suggests a potential link between 3-methyluridine and cancer development.

Q11: How is 3-methyluridine synthesized for research purposes?

A11: Various synthetic routes have been explored. One approach involves the methylation of uridine using agents like trimethylsulfonium hydroxide. [] Another method uses a multi-step process starting with ribonuclease A cleavage of tRNA, followed by the removal and replacement of the target uridine with a 3-methyluridine bisphosphate using RNA ligase. [] For use in RNA synthesis, a phosphoramidite derivative of 3-methyluridine has been developed. []

Q12: Are there any applications for 3-methyluridine as an antimetabolite?

A12: While early studies explored the antimetabolite activity of 3-methyluridine [], current research focuses on understanding its role in RNA modification and potential implications for disease. It is not widely used as an antimetabolite in clinical settings.

Q13: What analytical methods are used to detect and quantify 3-methyluridine in biological samples?

A13: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS/MS), is a commonly used technique for identifying and quantifying 3-methyluridine in complex biological matrices like urine and serum. [, , ]

Q14: Can you elaborate on the role of mass spectrometry in 3-methyluridine analysis?

A14: Electrospray mass spectrometry plays a crucial role in determining the molecular mass of oligonucleotides produced by RNase digestion of RNA. The high accuracy of mass spectrometry enables the identification of post-transcriptionally modified nucleotides like 3-methyluridine based on the incremental increase in mass compared to unmodified nucleotides. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)

![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)